molecular formula C4H11NO2<br>(CH2CH2OH)2NH<br>C4H11NO2 B148175 Diethanolamine CAS No. 61791-44-4

Diethanolamine

Cat. No. B148175
CAS RN: 61791-44-4
M. Wt: 105.14 g/mol
InChI Key: ZBCBWPMODOFKDW-UHFFFAOYSA-N
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Description

Diethanolamine, often abbreviated as DEA or DEOA, is an organic compound with the formula HN(CH2CH2OH)2 . It is a colorless liquid or solid white crystals with a slight rotten fish or ammonia odor . It is denser than water .


Synthesis Analysis

Diethanolamine can be synthesized by the reaction of zinc acetate dihydrate (Zn(OAc)2•2H2O) with diethanolamine (H2DEA) . Another method involves the reaction of ethylene oxide (EO) with an aqueous solution of ammonia . A catalytic process for selective diethanolamine production from EO and anhydrous ammonia using a ZSM-5 zeolite catalyst modified with rare earth elements has also been developed .


Molecular Structure Analysis

Diethanolamine has a molecular formula of C4H11NO2 . Its molecular weight is 105.1356 . The structure of diethanolamine can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction of ethylene oxide with aqueous ammonia first produces ethanolamine, which reacts with a second and third equivalent of ethylene oxide to give DEA and triethanolamine . Diethanolamine is used in the synthesis of amides, polymerization reactions, and synthesis of heterocycles, crown ethers, Mannich bases, and ionic liquids .


Physical And Chemical Properties Analysis

Diethanolamine is a white solid at room temperature, but its tendencies to absorb water and to supercool often result in it being found in a colorless, viscous liquid state . It has a density of 1.097 g/mL . Its melting point is 28.00 °C and boiling point is 271.1 °C . It is miscible in water .

Scientific Research Applications

1. Use in Cosmetics and Personal Care Products

Diethanolamine (DEA) is commonly found in modern cosmetic products, including creams and cleansing cosmetology products. Its presence raises concerns due to its potential as a carcinogen, highlighting the need for awareness and careful use in cosmetic formulations (Полковенко, 2015).

2. Environmental and Industrial Applications

  • Diethanolamine is used in industrial gas purification to remove acid gases, acting as an absorbent. It also finds application in textile processing, as an anticorrosion agent in metalworking fluids, and in the preparation of agricultural chemicals (National Toxicology Program technical report series, 1999).
  • It has been used to synthesize deep eutectic solvents for carbon dioxide capture, showcasing its potential in environmental applications (Murshid et al., 2018).

3. Scientific Research and Laboratory Applications

  • Diethanolamine is utilized in research settings, such as in respirometers for organ cultures. It serves as an external carbon dioxide buffer, enabling oxygen consumption measurements in physiological concentrations of carbon dioxide and bicarbonate (Lucas, 1965).
  • In biochemistry, it has been used in alkaline phosphatase assays, aiding in the chromogenic interaction with 4-aminophenol, thus facilitating enzyme activity measurements (Sun et al., 2018).

4. Biomedical Implications and Studies

  • Studies on diethanolamine have shown it can alter choline metabolism in mouse neural precursor cells, impacting cell proliferation and apoptosis. These findings suggest potential implications for brain development (Niculescu et al., 2006).
  • Research indicates that diethanolamine exposure can lead to varied biological effects in marine organisms, affecting lipid metabolism, antioxidant systems, and protein catabolism (Hansen et al., 2010).

5. Potential Therapeutic Applications

  • Investigations into diethanolamine derivatives suggest potential therapeutic applications in treating colon cancer. Modified structures of certain flavonoids with diethanolamine showed promising results against colon cancer-related proteins (Vlasiou et al., 2021).

Safety And Hazards

Diethanolamine is harmful if swallowed and causes skin irritation and serious eye damage . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

The diethanolamine market is expected to grow at a CAGR of 5% during the forecast period 2022-2032 . The increasing demand for diethanolamine from the construction and agricultural industries is expected to drive market demand during the forecast period . Future new refinery projects are likely to present an opportunity .

properties

IUPAC Name

2-(2-hydroxyethylamino)ethanol
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InChI

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2
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InChI Key

ZBCBWPMODOFKDW-UHFFFAOYSA-N
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Canonical SMILES

C(CO)NCCO
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Molecular Formula

C4H11NO2, Array
Record name DIETHANOLAMINE
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Related CAS

14426-21-2 (hydrochloride), 20261-60-3 (sulfate[2:1] salt), 23251-72-1 (acetate salt), 29870-32-4 (phosphate salt), 50909-06-3 (maleate), 59219-56-6 (sulfate[1:1]), 66085-61-8 (sulfite), 66085-61-8 (sulfite[1:1])
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DSSTOX Substance ID

DTXSID3021932
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Molecular Weight

105.14 g/mol
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Physical Description

Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor.
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Boiling Point

516.4 °F at 760 mmHg (Decomposes) (NTP, 1992), 268.8 °C, BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg, 268.80 °C. @ 760.00 mm Hg, 269 °C, 516 °F (decomposes), 516 °F (Decomposes)
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Flash Point

279 °F (NTP, 1992), 279 °F, 134 °C (Open cup), 342 °F (172 °C) (open cup), 134 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Miscible (1X10+6 mg/L) with water at 20 °C, Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene, Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether., 1000 mg/mL at 20 °C, Solubility in water: very good, 95%
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Density

1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.0966 at 20 °C, Relative density (water = 1): 1.09 (liquid), 1.1, 1.10
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Vapor Density

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.65 (Air = 1), Relative vapor density (air = 1): 3.65, 3.65
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Vapor Pressure

5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992), 0.00028 [mmHg], 2.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, <0.01 mmHg
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Mechanism of Action

Diethanolamine (DEA) is a widely used ingredient in many consumer products and in a number of industrial applications. It has been previously reported that dermal administration of DEA to mice diminished hepatic stores of choline and altered brain development in the fetus. The aim of this study was to use mouse neural precursor cells in vitro to assess the mechanism underlying the effects of DEA. Cells exposed to DEA treatment (3mM) proliferated less (by 5-bromo-2-deoxyuridine incorporation) at 48 hr (24% of control [CT]), and had increased apoptosis at 72 hr (308% of CT). Uptake of choline into cells was reduced by DEA treatment (to 52% of CT), resulting in diminished intracellular concentrations of choline and phosphocholine (55 and 12% of CT, respectively). When choline concentration in the growth medium was increased threefold (to 210 uM), the effects of DEA exposure on cell proliferation and apoptosis were prevented, however, intracellular phosphocholine concentrations remained low. In choline kinase assays, we observed that DEA can be phosphorylated to phospho-DEA at the expense of choline. Thus, the effects of DEA are likely mediated by inhibition of choline transport into neural precursor cells and by altered metabolism of choline. /This/ study/ suggests that prenatal exposure to DEA may have a detrimental effect on brain development., Diethanolamine increased the incidence and multiplicity of liver tumors in the mouse following chronic exposure. Diethanolamine is known to inhibit cellular choline uptake. Since choline deficiency produces tumors in rodents, diethanolamine, through choline depletion, may result in tumor development in rodents. The potential for diethanolamine to function through this mode of action in humans is not known. The present studies examined the effect of diethanolamine (0-500 mug/mL) and choline depletion on DNA synthesis and changes in expression of genes involved in cell growth pathways in primary cultures of mouse, rat, and human hepatocytes. In mouse and rat hepatocytes DNA synthesis was increased following treatment with 10 mug/mL diethanolamine and higher (3- to 4-fold over control). In contrast, diethanolamine failed to increase DNA synthesis in human hepatocytes. Incubation of hepatocytes in medium containing reduced choline (1/10 to 1/100 of normal medium; 0.898 to 0.0898 mg/L vs. 8.98 mg/L) increased DNA synthesis (1.6- and 1.8-fold of control in mouse and rat hepatocytes, respectively); however, choline depletion did not induce DNA synthesis in human hepatocytes. Mouse and rat hepatocytes incubated in medium supplemented with 2- to 50-fold excess choline reduced diethanolamine-induced DNA synthesis to control levels or below. Gene expression analysis of mouse and rat hepatocytes following diethanolamine treatment showed increases in genes associated with cell growth and decreases in expression of genes involved in apoptotic pathways. These results support the hypothesis that choline depletion is central to the mode of action for the induction of rodent hepatic neoplasia by diethanolamine. Furthermore, since diethanolamine treatment or choline depletion failed to induce DNA synthesis in human hepatocytes, these results suggest that humans may not be at risk from the carcinogenic effects of diethanolamine., Diethanolamine which interferes with phospholipid metab produced a loss of mitochondrial integrity after subacute admin to Sprague-Dawley rats., Diethanolamine inhibited in vitro synthesis of phosphatidyl choline and phosphatidyl ethanolamine in rat liver tissue.
Record name DIETHANOLAMINE
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Product Name

Diethanolamine

Color/Form

A faintly colored, viscous liquid or deliquescent prisms, Deliquescent prisms. Usually offered as a viscous liquid, Colorless crystals or a syrupy, white liquid (above 82 °F)

CAS RN

111-42-2
Record name DIETHANOLAMINE
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Melting Point

82 °F (NTP, 1992), 27.9 °C, 28 °C, 82 °F
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Synthesis routes and methods I

Procedure details

17.8 g of polypropylene glycol (M=480), 0.24 g of toluenesulfonyl isocyanate and 150 g of anhydrous tetrahydrofuran were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13.0 g of tolylene 2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added, the mixture was refluxed for one hour, and the solution obtained was added dropwise to a mixture of 7.6 g of the monoamide formed from 1 mol of succinic anhydride and 1 mol of diethanolamine in 184 g of tetrahydrofuran and heated for 22 hours under reflux until isocyanate was no longer present in the solution. A weight average of the molecular weight (Mw) of 8500 was determined with the aid of gel permeation chromatography (polystyrene standard).
Quantity
184 g
Type
solvent
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

16.1 g of polypropylene glycol (M=480), 65.7 g of anhydrous tetrahydrofuran and 0.22 g of toluenesulfonyl isocyanate were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13 g of tolylene-2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added and the mixture was heated under reflux for two hours. 6.9 g of the addition product formed from 1 mol of succinic anhydride and 1 mol of diethanolamine were then added and refluxing was continued for a further two hours. The solution was then diluted with 42.2 g of tetrahydrofuran and 1.95 g of polyoxypropylenediamine (M=420) in 42.2 g of tetrahydrofuran were added dropwise.
[Compound]
Name
polypropylene glycol
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
solvent
Reaction Step One
[Compound]
Name
tolylene-2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Though the temperature increased up to 150° C. by the heat of reaction over the length of about 20 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 500 hrs near the outlet of the catalytic layer. As a result, deterioration in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=69/30/1. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The reaction was carried out by use of the apparatus shown in FIG. 5. A stainless steel tube having an inner diameter of 15 mm, a length of 400 mm, a heater wound thereon for compensating the heat radiation, and a heat-insulation was used as a reactor 501. Within the reactor 501, a protection tube where a thermocouple could be inserted to measure the temperature profile of a fixed catalytic layer, was installed. Into the reactor 501 was packed 50 cm3 of catalyst A, and the raw material (the molar ratio of ammonia/ethylene oxide: 8/1) heated to 60° C. through a pre-heater 502 was fed at 5 hr−1 (LHSV), to carry out the reaction. The reaction pressure was 10 MPa, and the reaction was in a gas-liquid mixing phase. Though the temperature increased up to 150° C. by the heat of reaction over the length of about 100 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer. As a result, a reduction in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=51/46/3. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst A
Quantity
50 mL
Type
catalyst
Reaction Step Five

Synthesis routes and methods V

Procedure details

In this example, it was asserted that a white, pulverulent diethanolamine carbamate was obtained by the introduction of carbon dioxide into a solution of diethanolamine in benzene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
diethanolamine carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethanolamine
Reactant of Route 2
Reactant of Route 2
Diethanolamine
Reactant of Route 3
Reactant of Route 3
Diethanolamine
Reactant of Route 4
Reactant of Route 4
Diethanolamine
Reactant of Route 5
Reactant of Route 5
Diethanolamine
Reactant of Route 6
Reactant of Route 6
Diethanolamine

Citations

For This Compound
102,000
Citations
J Han, J Jin, DA Eimer, MC Melaaen - Journal of Chemical & …, 2012 - ACS Publications
Densities in liquid solutions of water + diethanolamine (DEA) and water + N-methyldiethanolamine (MDEA) have been measured at temperatures from (298.15 to 423.15) K. The mass …
Number of citations: 38 pubs.acs.org
Y Takahashi, Y Matsuoka - Journal of Materials Science, 1988 - Springer
… Diethanolamine (DEA) can suppress the precipitation of … Ti(O-i-Pr) 4 -diethanolamine-i-propanol the solution to give a clear … Diethanolamine has some positive effect on the densification …
Number of citations: 319 link.springer.com
A Archane, W Fürst, E Provost - Journal of Chemical & …, 2011 - ACS Publications
An experimental device coupling vapor−liquid equilibrium (VLE) measurements and liquid phase analysis by Fourier transform infrared (FTIR) spectroscopy has been used to study the …
Number of citations: 28 pubs.acs.org
EB Rinker, SS Ashour, OC Sandall - Industrial & engineering …, 2000 - ACS Publications
In this work, a comprehensive model is developed for the absorption of carbon dioxide into aqueous mixtures of primary or secondary alkanolamines with tertiary alkanolamines. The …
Number of citations: 293 pubs.acs.org
JI Lee, FD Otto, AE Mather - Journal of Chemical and Engineering …, 1972 - ACS Publications
… dioxide in aqueous solutions of diethanolamine (DEA) has been … Aqueous diethanolamine (DEA) solutions are used … of carbon dioxidein aqueous diethanolamine solutions havebeen …
Number of citations: 177 pubs.acs.org
DA Glasscock, JE Critchfield, GT Rochelle - Chemical engineering science, 1991 - Elsevier
This paper presents a compilation of data and model interpretation of CO 2 absorption/desorption with mixtures of MDEA (methyldiethanolamine), MEA (monoethanolamine) and DEA (…
Number of citations: 254 www.sciencedirect.com
RH Weiland, JC Dingman… - Journal of Chemical & …, 1997 - ACS Publications
… New data are reported on the heat capacity of CO 2 -loaded, aqueous solutions of monoethanolamine (MEA), diethanolamine (DEA), N-methyldiethanolamine (MDEA), and …
Number of citations: 185 pubs.acs.org
M Liu, Q Chen, K Lu, W Huang, Z Lü, C Zhou… - Separation and …, 2017 - Elsevier
… with the freshly prepared interfacially synthesized PA-TFC nanofiltration membrane through using the residual acyl chloride groups, in this work, hydrophilic monomer diethanolamine (…
Number of citations: 215 www.sciencedirect.com
JD Lawson, AW Garst - Journal of Chemical and Engineering …, 1976 - ACS Publications
Equilibrium solubility data for hydrogen sulfide, carbon dioxide, and mixtures of the two acid gasesin methane are collected for water solutions of monoethanolamine (MEA) and also …
Number of citations: 176 pubs.acs.org
BP Mandal, AK Biswas, SS Bandyopadhyay - Chemical engineering …, 2003 - Elsevier
This work presents an experimental and theoretical investigation of CO 2 absorption into aqueous blends of 2-amino-2-methyl-1-propanol (AMP) and diethanolamine (DEA). The CO 2 …
Number of citations: 201 www.sciencedirect.com

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